Ferulamide

Overview

Description

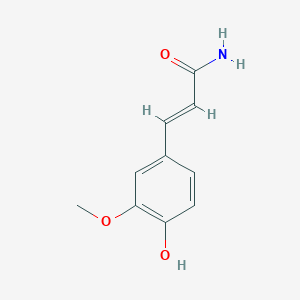

Ferulamide is a Ferulic acid derivative isolated from Portulaca oleracea L. with anticholinesterase activities .

Synthesis Analysis

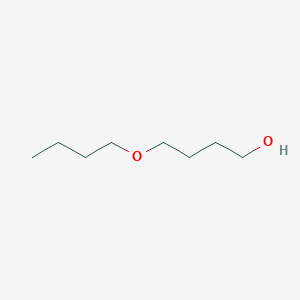

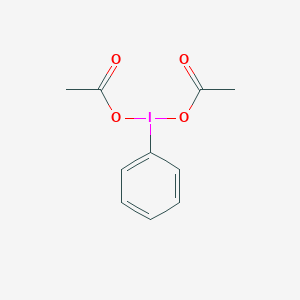

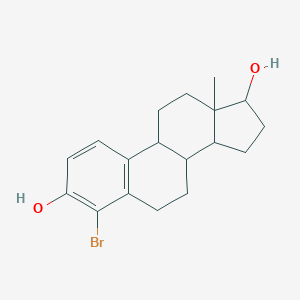

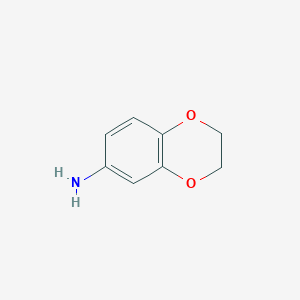

A series of Schiff’s base derivatives was rationally designed and synthesized, the biological activity of these derivatives were evaluated by MAO-A/MAO-B inhibition, antioxidant activity, A β1-42 aggregation effects, metal chelation property and neuroprotective effect . Another method involves the design, synthesis, and evaluation of novel O-alkyl ferulamide derivatives as multifunctional ligands for treating Alzheimer’s disease .

Molecular Structure Analysis

Theoretical calculations at DFT level were used to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) data for Ferulamide .

Physical And Chemical Properties Analysis

Ferulamide is a white crystalline powder that is soluble in some organic solvents such as ethanol and dichloromethane .

Scientific Research Applications

Photo-Protection and Antioxidant Activity

Ferulamide derivatives, such as those isolated from Croton Pullei , have been identified for their photo-protective and antioxidant properties . These compounds can absorb UV radiation, thereby protecting the skin from damage. Additionally, their antioxidant activity helps in neutralizing free radicals, which are known to contribute to aging and various diseases.

Anti-Atherogenic and Anti-Plasmodial Activities

Some ferulamide derivatives exhibit potential antiatherogenic effects, which could be beneficial in preventing or treating atherosclerosis . Moreover, these compounds have shown antiplasmodial activities, suggesting a possible role in combating malaria.

Neuroprotection

Ferulamide has been found to have neuroprotective effects, which could be significant in the treatment of neurodegenerative diseases . Its antioxidant properties may help in reducing oxidative stress, a common factor in conditions like Alzheimer’s and Parkinson’s disease.

Cancer Therapy

The potential therapeutic effects of ferulamide in cancer treatment are linked to its ability to enhance the effects of other antioxidants . This synergistic effect could be utilized in developing treatments that target oxidative stress-related pathways in cancer cells.

Cardiovascular Health

Ferulamide’s role in cardiovascular health is associated with its antioxidant properties, which may help in reducing the risk of cardiovascular diseases . By preventing oxidative damage to blood vessels, ferulamide could contribute to maintaining heart health.

Treatment of Alzheimer’s Disease

Novel O-alkyl ferulamide derivatives have been designed and evaluated as multifunctional ligands for treating Alzheimer’s disease . These derivatives could potentially interfere with the disease’s progression by targeting multiple pathological factors simultaneously.

Mechanism of Action

Target of Action

Ferulamide primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. Ferulamide also shows potent inhibitory activity against arachidonic acid-induced platelet aggregation .

Mode of Action

Ferulamide interacts with its targets by inhibiting their function. It acts as an anticholinesterase agent , meaning it blocks the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body . This leads to an increase in the concentration of acetylcholine, enhancing the transmission of signals in the nervous system.

Biochemical Pathways

It is known that it influences thecholinergic system by inhibiting acetylcholinesterase . This could potentially affect various downstream effects related to nerve signal transmission and muscle function.

Result of Action

The inhibition of acetylcholinesterase by Ferulamide leads to an increase in acetylcholine concentration, which can enhance nerve signal transmission and muscle function . Additionally, its inhibitory activity against arachidonic acid-induced platelet aggregation could potentially influence blood clotting processes .

properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAJJKZSQWOLIP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031242 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferulamide | |

CAS RN |

19272-90-3 | |

| Record name | Cinnamamide, 4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

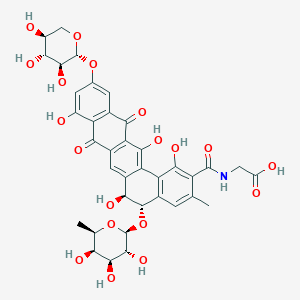

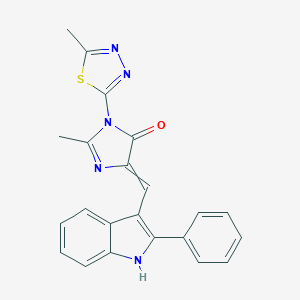

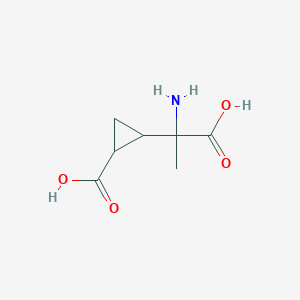

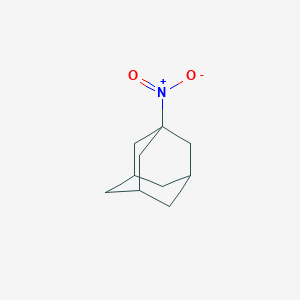

Feasible Synthetic Routes

Q & A

Q1: What are the main biological activities reported for ferulamide and its derivatives?

A1: Ferulamide and its derivatives exhibit a range of promising biological activities, including:

- Antioxidant activity: Several studies highlight the antioxidant potential of ferulamide derivatives. Notably, serotonin derivatives isolated from safflower oil cake, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide and N-[2-(5-hydroxy-1H-indol-3yl)ethyl]-p-coumaramide, demonstrated significant antioxidant activity in the ferric thiocyanate and DPPH assays. [, ]

- Anti-platelet activity: Research indicates that specific ferulamide derivatives can inhibit arachidonic acid-induced platelet aggregation, suggesting potential antithrombotic properties. []

- Anticancer activity: Studies using HL-60 human leukemia cells have shown that certain ferulamide derivatives, like (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8), induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents. [, ]

- Anti-acetylcholinesterase activity: Compounds like (10E, 12E)-9-ureidooctadeca-10, 12-dienoic acid (oleraurea), (E)-p-coumaramide, and (E)-ferulamide, isolated from Portulaca oleracea L., exhibited anticholinesterase activities, suggesting potential applications in Alzheimer's disease treatment. []

- Multifunctional activity for Alzheimer's Disease: Novel O-alkyl ferulamide derivatives have been designed as multi-target-directed ligands (MTDLs) for Alzheimer's disease. These compounds displayed selective MAO-B inhibitory potency, antioxidant activity, anti-inflammatory properties, and neuroprotective effects in vitro. []

Q2: Can you elaborate on the structural characteristics of ferulamide?

A2: Ferulamide ((2E)-N-(2-phenylethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide) is an amide resulting from the formal condensation of the carboxylic acid group of ferulic acid with the primary amino group of phenethylamine.

Q3: How does the structure of ferulamide derivatives influence their anti-platelet activity?

A3: While specific structure-activity relationship (SAR) details are not provided in the provided research, it's known that modifications to the ferulamide scaffold can significantly impact its biological activity. [] Exploring substitutions on the phenolic ring, variations in the alkyl chain length and saturation, and modifications to the amide nitrogen could reveal potent anti-platelet agents. Further research focusing on systematic structural modifications and their impact on anti-platelet activity is needed to establish a clear SAR profile.

Q4: Are there any studies investigating the pharmacokinetic properties of ferulamide derivatives?

A4: Yes, at least one study explored the pharmacokinetic properties of an O-alkyl ferulamide derivative. Researchers investigating compound 5f, a promising multi-functional agent for Alzheimer's disease, utilized PET/CT imaging with [11C]5f to assess its brain permeability. The imaging revealed that [11C]5f effectively crossed the blood-brain barrier, demonstrating high brain uptake and a favorable clearance profile. [] This finding highlights the potential of specific ferulamide derivatives to target the central nervous system, suggesting their suitability for treating neurological disorders.

Q5: Have any specific targets or mechanisms of action been identified for ferulamide's anticancer effects?

A5: Research on (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8) provides insights into its anticancer mechanisms in HL-60 cells:

- G2/M phase cell cycle arrest: Compound 8 treatment led to a significant upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. This upregulation resulted in the inhibition of cyclin B1 expression, a crucial regulator of the G2/M transition, ultimately causing cell cycle arrest. []

- Apoptosis induction: Following G2/M arrest, compound 8 induced apoptosis in HL-60 cells, indicated by characteristic morphological changes like cell shrinkage and apoptotic body formation. The apoptotic effect was linked to a substantial downregulation of the anti-apoptotic protein Bcl-2. []

Q6: Are there any known natural sources of ferulamide?

A6: Yes, ferulamide and its derivatives have been isolated from several natural sources:

- Safflower (Carthamus tinctorius L.) oil cake: This byproduct of safflower oil production is a rich source of antioxidative serotonin derivatives, including N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide. []

- Cimicifuga dahurica (Turcz.)Maxim.: Two new cinnamamide derivatives, cimicifugamide and isocimicifugamide, identified as N-(3'-methoxy-4'-hydroxyphenethyl)-4-O-β-D-galactopyranosyl-ferulamide (E) and N-(3'-methoxy-4'-hydroxyphenetnyl)-4-O-β-D-galactopyranosyl-isoferulamide (Z) respectively, have been isolated from this plant. []

- Oxyria digyna: This plant yielded cis-N-(p-hydroxyphenethyl)ferulamide and trans-N-(p-hydroxyphenethyl)ferulamide. []

- Portulaca oleracea L.: This plant is a source of (E)-ferulamide. []

- Pilea cavaleriei subsp. cavaleriei: This plant contains (2S,E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] ferulamide. []

- Cynanchum paniculatum: (2S, E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] ferulamide was also isolated from this plant. []

Q7: What are the potential applications of ferulamide in the food industry?

A7: The antioxidant properties of ferulamide and its derivatives make them potentially valuable as natural food preservatives. Studies on safflower seed extracts, rich in ferulamide derivatives, highlight their potential to inhibit lipid peroxidation and scavenge free radicals, which are major causes of food spoilage. [] This natural antioxidant activity could lead to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)